molecular formula C20H17ClN4O B2922810 N-(4-chlorophenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 950415-08-4

N-(4-chlorophenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2922810
CAS No.: 950415-08-4
M. Wt: 364.83
InChI Key: HBQAQZHMLUPZIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 950415-08-4) is a high-purity chemical compound offered for research purposes. This substance belongs to the pyrazolo[1,5-a]pyrimidine class, a privileged scaffold in medicinal chemistry known for its diverse biological activities and presence in several commercial drugs . The compound has demonstrated significant potential in biochemical research, particularly as a potent inhibitor of the enzyme α-glucosidase . In vitro studies have shown this compound to exhibit excellent inhibitory activity with an IC50 value of 15.2 ± 0.4 µM, making it approximately 50-fold more potent than the standard inhibitor acarbose . This strong activity highlights its value as a key investigational tool for metabolic disorder research, including studies on type 2 diabetes mellitus . The structural motif of pyrazolo[1,5-a]pyrimidines is also associated with protein kinase inhibitor activity, which is relevant in oncology research for targeted cancer therapy . The molecular formula of the compound is C20H17ClN4O, and it has a molecular weight of 364.83 g/mol . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O/c1-13-11-19(23-15-9-7-14(21)8-10-15)25-20(22-13)12-17(24-25)16-5-3-4-6-18(16)26-2/h3-12,23H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBQAQZHMLUPZIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=NN2C(=C1)NC3=CC=C(C=C3)Cl)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C18H17ClN4O
  • Molecular Weight : 344.81 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

The compound primarily functions by interacting with specific molecular targets, including various enzymes and receptors. Its structure allows it to modulate the activity of these targets through binding at active sites. The pathways affected can include:

  • Inhibition of Kinases : It has been shown to inhibit receptor tyrosine kinases (RTKs) such as EGFR and VEGFR2, which are crucial in tumor growth and angiogenesis.
  • Antiproliferative Effects : Studies indicate that the compound effectively induces apoptosis in cancer cells, particularly in breast cancer models (e.g., MCF-7), leading to significant reductions in cell proliferation and migration.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives, including this compound. The following table summarizes key findings from various studies:

Study ReferenceCell Line TestedIC50 (µM)Mechanism of Action
MCF-70.3EGFR/VGFR2 inhibition
A4317.60Induction of apoptosis
HCT11615Cell cycle arrest

These results indicate that the compound exhibits potent activity against multiple cancer cell lines, suggesting its potential as a therapeutic agent.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial effects. A study evaluated its ability to inhibit biofilm formation and quorum sensing in bacterial strains, indicating its potential as an antibacterial agent.

Case Studies

  • MCF-7 Model Study :
    • Objective : To evaluate the efficacy of the compound in inhibiting tumor growth.
    • Findings : The compound significantly reduced tumor volume and induced apoptosis markers such as caspase activation and PARP cleavage.
  • Antimicrobial Study :
    • Objective : To assess the antibiofilm activity against Staphylococcus aureus.
    • Results : The compound inhibited biofilm formation by 70% at a concentration of 10 µM, showcasing its potential utility in treating biofilm-associated infections.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues with Pyrazolo[1,5-a]Pyrimidine Cores

AO18 (N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine)
  • Key Differences : Replaces the 4-chlorophenyl group with a 2-(3,4-dimethoxyphenyl)ethyl chain.
  • Impact : The ethyl-linked dimethoxyphenyl moiety may enhance solubility due to increased polarity, though this modification could reduce lipophilicity compared to the chloro-substituted parent compound .
3-(4-Fluorophenyl)-N-(pyridin-2-ylmethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine (Compound 32, )
  • Key Differences : Substitutes 2-methoxyphenyl with 4-fluorophenyl and 4-chlorophenyl with pyridin-2-ylmethyl .
  • Bioactivity : Demonstrated anti-mycobacterial activity (MIC = 0.5 µg/mL), suggesting that fluorophenyl and pyridinyl groups enhance efficacy against mycobacteria .
6-Allyl-5-methyl-3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (Compound 1, )
  • Key Differences : Features an allyl group at position 6 and pyridin-2-ylmethyl at position 6.
  • Synthesis : Prepared via nucleophilic substitution with 53% yield , indicating efficient synthetic routes for pyridinylmethyl derivatives .

Triazolo[1,5-a]Pyrimidine Analogues

Triazolo cores exhibit distinct electronic properties but share similar substitution patterns:

N-(4-Chlorophenethyl)-5-(pyridin-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (Compound 60, )
  • Structure : Triazolo core with 4-chlorophenethyl and pyridin-2-yl groups.
  • Physical Properties : Melting point (194–195°C ) and synthesis in NMP solvent , highlighting thermal stability and polar aprotic solvent compatibility .
N-(3-Chlorophenyl)-5-methyl-2-((methylamino)methyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (Compound 96, )
  • Structure: Methylaminomethyl at position 2 and 3-chlorophenyl at position 7.
  • Yield : 21% , lower than pyrazolo analogs, suggesting triazolo derivatives may require optimized synthetic protocols .

Substituent Effects on Physicochemical Properties

Compound Core Position 2 Position 5 Position 7 Melting Point (°C) Solubility Trends
Target Compound Pyrazolo 2-Methoxyphenyl Methyl 4-Chlorophenyl Not reported Moderate lipophilicity
AO18 Pyrazolo 2-Methoxyphenyl Methyl 2-(3,4-Dimethoxyphenyl)ethyl Not reported Higher polarity
Compound 60 Triazolo Pyridin-2-yl N/A 4-Chlorophenethyl 194–195 Moderate solubility
Compound 32 Pyrazolo 4-Fluorophenyl Phenyl Pyridin-2-ylmethyl Not reported Enhanced hydrophilicity

Key Observations :

  • Chlorophenyl/Methoxyphenyl Combinations : Enhance aromatic stacking and membrane permeability.
  • Pyridinylmethyl Groups : Improve water solubility but may reduce blood-brain barrier penetration.
  • Triazolo vs. Pyrazolo Cores : Triazolo derivatives generally exhibit higher melting points, likely due to increased hydrogen bonding .

Insights :

  • Anti-Mycobacterial Activity : Fluorophenyl and pyridinyl groups (e.g., Compound 32) are critical for targeting mycobacteria .
  • Anti-Inflammatory Effects : Nitro groups (e.g., Compound 9f) correlate with reduced LPS-induced inflammation .
  • Antimalarial Potency : Trifluoromethyl substituents (e.g., Compound 43) significantly enhance Plasmodium inhibition .

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